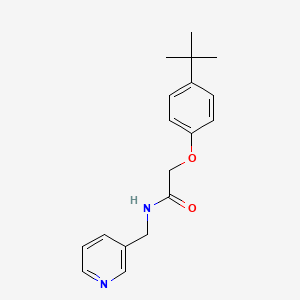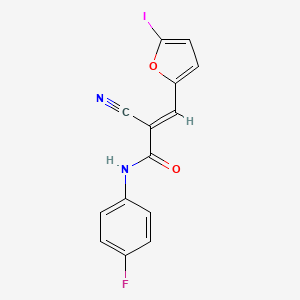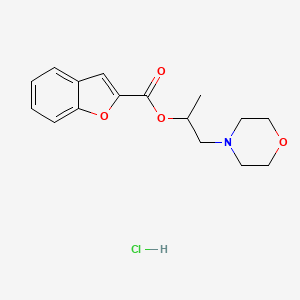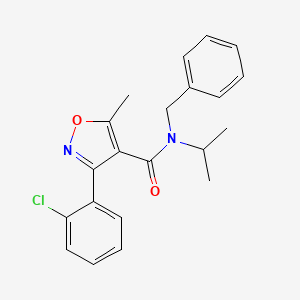
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, a type of white blood cell that is involved in the immune response.
Mecanismo De Acción
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. BTK is activated by the binding of antigens to the B-cell receptor, which triggers a cascade of signaling events that ultimately lead to the activation of transcription factors that promote cell growth and survival. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a high affinity for BTK, with an IC50 (half-maximal inhibitory concentration) of 0.85 nM. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to be highly selective for BTK, with little or no activity against other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its relatively high cost, which may limit its use in some research settings. Another limitation is the lack of data on the long-term effects of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide on normal cells and tissues.
Direcciones Futuras
Future research on 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may focus on several areas, including the development of new formulations and delivery methods to improve its pharmacokinetic properties, the evaluation of its efficacy in combination with other cancer therapies, and the identification of biomarkers that can predict response to 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide. Other potential applications of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may include the treatment of autoimmune diseases and other disorders in which BTK plays a role. Overall, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide shows great promise as a tool for cancer research and as a potential therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This compound is then reacted with 3-pyridinemethanamine to form 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, which is the final product. The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been optimized to produce a high yield of the final product with high purity.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. BTK is overexpressed in several types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress tumor growth. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to be a potent and selective inhibitor of BTK, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-13-17(21)20-12-14-5-4-10-19-11-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEONYZJKYHLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)

![[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)

![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)